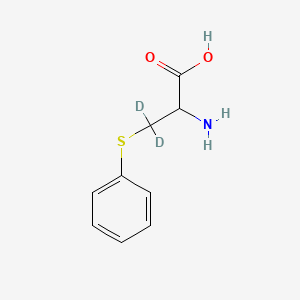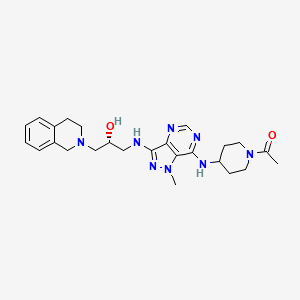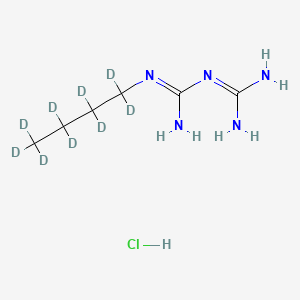
Hbv-IN-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-11 is a compound that has garnered significant interest in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and potentially leading to a functional cure for chronic hepatitis B.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-11 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework of this compound through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure using reagents such as halogens, amines, and alcohols under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and control. Key steps include:
Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis steps.
Continuous Flow Chemistry: This method allows for the continuous production of this compound, improving yield and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Hbv-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, amines, alcohols; reactions are conducted under controlled temperatures and pressures to achieve desired substitutions.
Major Products
科学研究应用
Hbv-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antiviral properties, particularly against HBV, and its effects on viral replication and protein synthesis.
Medicine: Potential therapeutic agent for treating chronic hepatitis B, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and as a reference standard in quality control laboratories.
作用机制
Hbv-IN-11 exerts its effects by inhibiting the replication of HBV. The compound targets the viral polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the viral life cycle, reducing the viral load in infected cells. The molecular pathways involved include:
Binding to Viral Polymerase: this compound binds to the active site of the polymerase, blocking its activity.
Inhibition of DNA Synthesis: By preventing the polymerase from synthesizing viral DNA, the compound effectively halts viral replication.
Disruption of Viral Assembly: The inhibition of DNA synthesis also affects the assembly of new viral particles, further reducing the viral load.
相似化合物的比较
Hbv-IN-11 is unique among antiviral compounds due to its specific mechanism of action and high potency against HBV. Similar compounds include:
Entecavir: Another antiviral agent that inhibits HBV polymerase but with a different binding affinity and resistance profile.
Tenofovir: A nucleotide analog that also targets HBV polymerase but has a broader spectrum of activity against other viruses.
Lamivudine: An older antiviral drug with a similar mechanism but lower potency and higher resistance rates.
This compound stands out due to its higher efficacy and lower resistance rates compared to these compounds, making it a promising candidate for further development and clinical use.
属性
分子式 |
C21H24ClNO6 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
(7S)-2-chloro-3-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |
InChI |
InChI=1S/C21H24ClNO6/c1-12(2)17-11-29-19-9-20(28-6-4-5-27-3)15(22)7-13(19)16-8-18(24)14(21(25)26)10-23(16)17/h7-10,12,17H,4-6,11H2,1-3H3,(H,25,26)/t17-/m1/s1 |
InChI 键 |
HVBMZIVDVKAMGA-QGZVFWFLSA-N |
手性 SMILES |
CC(C)[C@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |
规范 SMILES |
CC(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


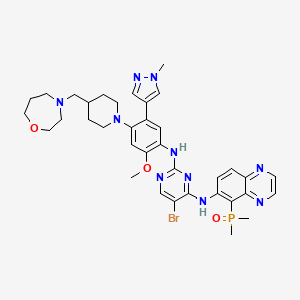
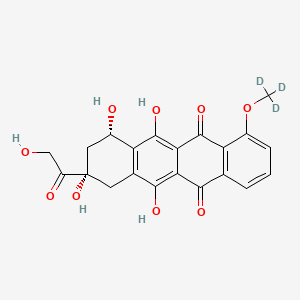
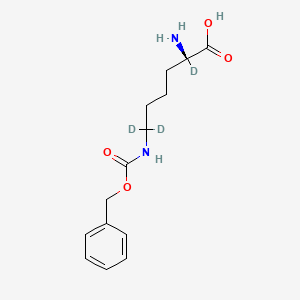





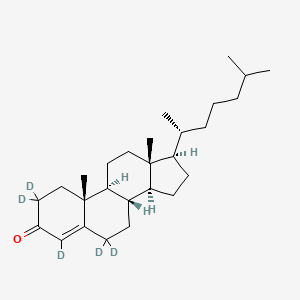

![[Glu4]-Oxytocin](/img/structure/B12413330.png)
